

AURKB suppression of anti-tumor immune response

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tozasertib

CAS No.: 639089-54-6

Cat. No.: S548313

[Get Quote](#)

AURKB Biology and Immunosuppressive Mechanisms

Aurora Kinase B (AURKB) is a serine/threonine kinase that functions as a chromosomal passenger protein, playing essential roles in mitosis including chromosome alignment, kinetochore-microtubule attachments, and cytokinesis [1]. While AURKB maintains genomic stability under physiological conditions, its dysregulation in cancer cells leads to chromosomal instability, aneuploidy, and tumor evolution [1]. Beyond its cell cycle functions, emerging research has revealed that AURKB plays a multifaceted role in suppressing anti-tumor immunity through various molecular mechanisms.

Molecular Structure and Characteristics: AURKB is a 345-amino acid protein with an estimated molecular mass of 39 kDa, encoded by the AURKB gene located on chromosome 17p13.1 [1]. Structurally, it consists of two regulatory domains at the N- and C-terminal ends and a central catalytic kinase domain (76-327 aa) [1]. The kinase domain contains characteristic degrons (KEN motif and DAD/A box) that regulate protein stability through proteasomal degradation pathways [1].

Mechanisms of Immune Suppression

AURKB employs multiple strategies to dampen anti-tumor immunity, creating an immunosuppressive tumor microenvironment that facilitates cancer progression and therapy resistance.

- **Regulation of Cholesterol Metabolism:** Recent research has uncovered a novel mechanism where AURKB promotes immunosuppression through cholesterol metabolic reprogramming. AURKB increases histone H3 lysine 9 tri-methylation (H3K9me3)/serine 10 phosphorylation, reducing H3K9me3 enrichment at the neutral cholesterol ester hydrolase 1 (NCEH1) promoter, thereby increasing NCEH1 expression and intratumoral cholesterol levels [2]. The accumulated cholesterol contributes to CD8+ T cell exhaustion and diminishes antitumor responses, while AURKB inhibition or statin treatment can reverse this effect and enhance sensitivity to chemoimmunotherapy [2].
- **Modulation of Immune Cell Infiltration:** AURKB expression significantly correlates with altered immune cell populations within the tumor microenvironment. In hepatocellular carcinoma (HCC), high AURKB expression is inversely correlated with resting natural killer (NK) cells, M2 macrophages, activated mast cells, and naïve B cells, while positively correlating with M0 macrophages, T follicular helper cells (Tfh), regulatory T cells (Treg), and resting myeloid dendritic cells [3]. Similarly, in melanoma, AURKB inhibition with **Tozasertib** reduced immunosuppressive CD4+ Treg cells in tumors, which subsequently activated CD8+ T cells [4].
- **Interaction with Immune Checkpoints:** AURKB expression shows significant positive correlations with multiple immune checkpoint molecules across various cancers. In HCC, AURKB expression positively correlates with PDCD1 (PD-1), CD274 (PD-L1), CTLA4, and LAG3 [3]. This suggests that AURKB may contribute to T-cell exhaustion and immune escape through upregulation of checkpoint pathways, providing rationale for combining AURKB inhibitors with immune checkpoint blockade.
- **MIF-CD74/CXCR4 Signaling Axis:** Single-cell RNA sequencing analysis in melanoma revealed that AURKB suppresses anti-tumor immunity by enhancing MIF-CD74/CXCR4 signaling between tumor cells and lymphocytes [4]. This chemokine signaling pathway creates an immunosuppressive niche that impedes effective immune surveillance and cytotoxicity.

Evidence Across Cancer Types

The table below summarizes the clinical and immunological significance of AURKB across different cancer types:

Cancer Type	AURKB Expression	Clinical Correlation	Immune Correlations	References
Cholangiocarcinoma (CCA)	Highly expressed	Poor outcomes with neoadjuvant chemoimmunotherapy; promotes CD8+ T cell exhaustion	Regulates cholesterol metabolism via H3K9me3/NCEH1 axis	[2]
Hepatocellular Carcinoma (HCC)	Upregulated (mRNA & protein)	Independent prognostic risk factor; associated with MVI, Edmondson-Steiner grade, recurrence	Alters TIICs; correlates with PD-1, PD-L1, CTLA-4, LAG3	[3]
Melanoma	Not specified	Suppresses anti-tumor immunity	Increases MIF-CD74/CXCR4 signaling; reduces CD4+ Treg, activates CD8+ T cells	[4]
Pan-Cancer	Elevated in most cancers	Poor OS in 12 cancers, poor PFS in 11 cancers; advanced stages in 10 cancers	Correlates with immune infiltration, immunomodulatory factors, TMB, MSI	[5]
Non-Small Cell Lung Cancer (NSCLC)	Upregulated	Poor survival; promotes migration, invasion via PI3K/Akt/NF-κB/MMP-2/9 pathway	Correlates with immune cell infiltration and checkpoint genes	[6] [7]

Therapeutic Targeting of AURKB

The strategic inhibition of AURKB represents a promising approach for cancer therapy, particularly in combination with established treatment modalities.

Small Molecule Inhibitors: Several AURKB inhibitors have demonstrated potential in preclinical studies. **Tozasertib** has shown significant efficacy in melanoma models by decreasing immunosuppressive CD4+ Treg cells in tumors and activating CD8+ T cells [4]. Other pan-Aurora kinase inhibitors that target AURKB include PHA-739358, which has entered phase 2 clinical trials for advanced prostate cancer and hematological malignancies [8].

Combination Strategies: The immunomodulatory effects of AURKB inhibition provide strong rationale for combination therapies. AURKB targeting with simvastatin (cholesterol-lowering agent) significantly enhanced sensitivity to chemoimmunotherapy in cholangiocarcinoma [2]. Similarly, the combination of AURKB inhibitors with immune checkpoint blockers may synergize to overcome immune resistance mechanisms.

Biomarker Development: High AURKB expression predicts poorer outcomes in patients undergoing neoadjuvant chemoimmunotherapy and is associated with cholesterol accumulation within tumors [2]. These findings position AURKB as both a therapeutic target and potential predictive biomarker for treatment response.

Experimental Models and Methods

The following experimental approaches have been instrumental in characterizing AURKB's role in anti-tumor immunity:

In Vitro Models:

- **RNA Interference:** Short hairpin RNA (shRNA) or siRNA-mediated knockdown of AURKB in various cancer cell lines (A549 for NSCLC, U251 and U87 for glioma) to assess functional consequences [8] [7].
- **Stable Cell Lines:** Generation of AURKB-knockdown or overexpressing stable cell lines using lentiviral vectors for proliferation, apoptosis, and invasion assays [6].
- **Treatment Studies:** Application of AURKB inhibitors (**Tozasertib**) to cancer cells followed by RNA-sequencing to identify differentially expressed genes and pathways [4].

In Vivo Models:

- **Xenograft Models:** Subcutaneous implantation of cancer cells (e.g., SBC3-Luc for SCLC, melanoma cells) into immunodeficient or immunocompetent mice to evaluate tumor growth and immune

responses after AURKB inhibition [9] [4].

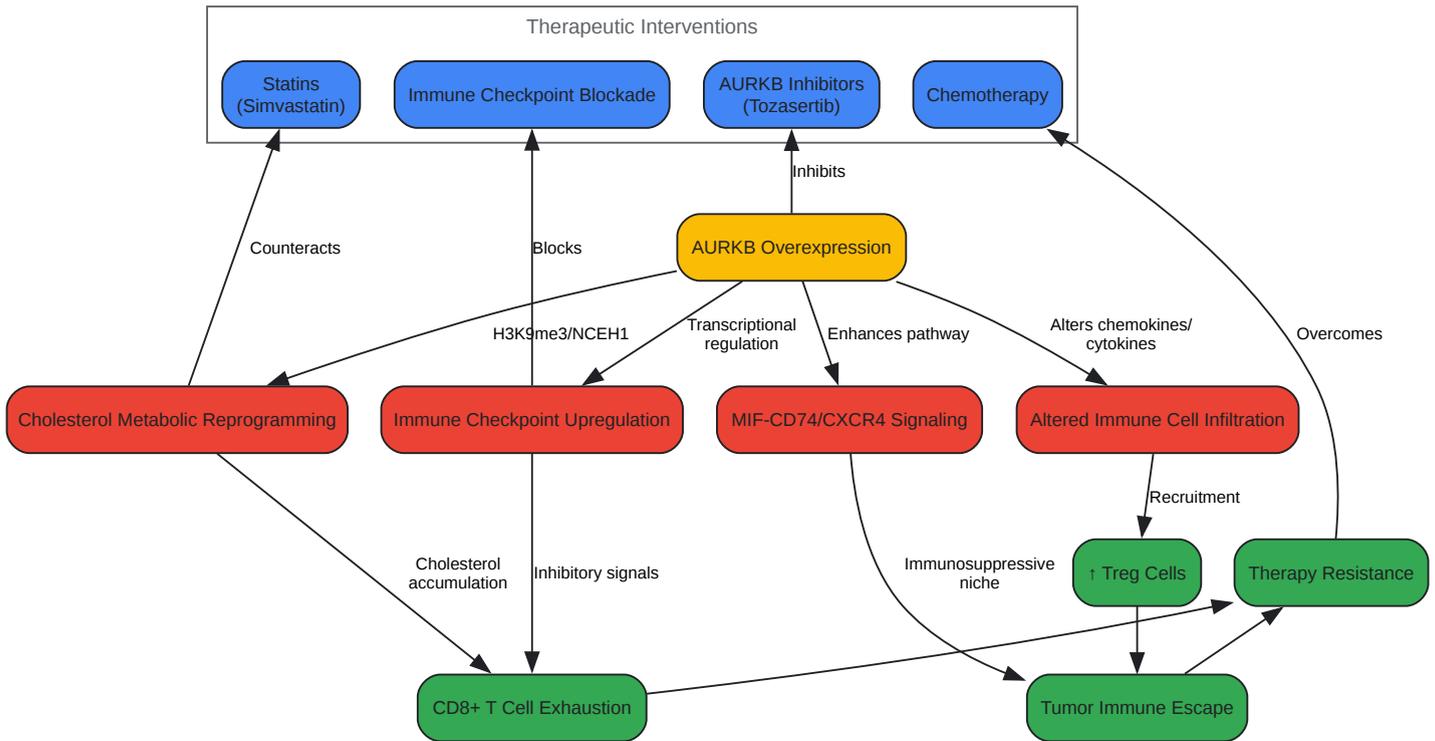
- **Spontaneous Models:** Genetically engineered mouse models (e.g., RPM: RBfl/fl;TP53fl/fl;LSL-MYCT58A for SCLC) to assess therapeutic efficacy in autochthonous tumors [9].
- **Patient-Derived Xenografts (PDX):** Use of patient-derived cholangiocarcinoma organoids and PDX models to validate AURKB targeting in clinically relevant systems [2].

Analytical Techniques:

- **Immunohistochemistry (IHC):** Staining of patient tissue microarrays with anti-AURKB antibodies to evaluate protein expression and localization, with scoring based on intensity and percentage of positive cells [6] [3].
- **Flow Cytometry:** Multicolor flow cytometry to analyze immune cell populations (T cell activation, differentiation, exhaustion markers) in tumors after AURKB inhibition [9] [4].
- **Chromatin Immunoprecipitation (ChIP):** Assays to study protein-gene interactions and histone modifications (H3K9me3) at specific gene promoters [2].
- **Single-Cell RNA Sequencing:** Comprehensive profiling of tumor and immune cells to identify signaling pathways and cell-cell communication networks altered by AURKB inhibition [4].

Conceptual Framework of AURKB in Immune Suppression

The following diagram illustrates the core mechanisms through which AURKB suppresses anti-tumor immunity and potential therapeutic intervention points:



[Click to download full resolution via product page](#)

This diagram illustrates how AURKB orchestrates multiple immunosuppressive mechanisms and identifies potential therapeutic intervention points to restore anti-tumor immunity.

Conclusion and Future Directions

The emerging role of AURKB as a regulator of anti-tumor immunity represents a significant advancement in cancer biology. AURKB contributes to immune evasion through cholesterol metabolic reprogramming, alteration of immune cell infiltration, upregulation of immune checkpoints, and enhancement of immunosuppressive signaling pathways. These findings position AURKB as a promising therapeutic target, particularly in combination with immunotherapy.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Aurora kinases signaling in cancer: from molecular ... [molecular-cancer.biomedcentral.com]
2. Targeting Aurora kinase B regulates cholesterol ... [pubmed.ncbi.nlm.nih.gov]
3. High expression of aurora kinase B predicts poor prognosis in ... [atm.amegroups.org]
4. Tozasertib activates anti-tumor immunity through ... [sciencedirect.com]
5. An analysis of AURKB 's prognostic and immunological roles across... [pmc.ncbi.nlm.nih.gov]
6. The expression and prognosis for Aurora kinases in human ... [pmc.ncbi.nlm.nih.gov]
7. RNA interference-mediated knockdown of Aurora-B alters ... [spandidos-publications.com]
8. RNA Interference-Mediated Aurora Kinase A Gene ... [pmc.ncbi.nlm.nih.gov]
9. FOXM1 targeting alters AURKB activity and... | Research Square [researchsquare.com]

To cite this document: Smolecule. [AURKB suppression of anti-tumor immune response]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548313#aurkb-suppression-of-anti-tumor-immune-response>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com